molecular formula C18H15Cl2N3O2 B409590 N-(2-chlorophenyl)-4-(3-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide CAS No. 332373-18-9

N-(2-chlorophenyl)-4-(3-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide

货号: B409590
CAS 编号: 332373-18-9
分子量: 376.2g/mol
InChI 键: UXSZVNXLRSAKEA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(2-chlorophenyl)-4-(3-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide is a high-purity dihydropyrimidine (DHPM) carboxamide derivative intended for research and development purposes exclusively. This compound is part of the structurally diverse dihydropyrimidine class, which is extensively investigated in medicinal chemistry for its significant pharmacological potential . The core dihydropyrimidine scaffold is recognized for its wide spectrum of biological activities, making it a valuable template in drug discovery endeavors . The specific molecular architecture of this compound, featuring chlorophenyl substituents, renders it a candidate for use in structure-activity relationship (SAR) studies, particularly in the exploration of novel enzyme inhibitors and receptor modulators. Researchers can utilize this chemical as a key intermediate in multi-component reactions, such as the Biginelli-type cyclo-condensation, for the generation of structurally complex heterocyclic libraries . It serves as a crucial building block in organic synthesis and is strictly for non-human, non-therapeutic, in-vitro research applications. All necessary handling and safety information is provided with the product. For comprehensive data, including NMR and HPLC quality control certificates, please contact our technical support team.

属性

IUPAC Name

N-(2-chlorophenyl)-4-(3-chlorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Cl2N3O2/c1-10-15(17(24)22-14-8-3-2-7-13(14)20)16(23-18(25)21-10)11-5-4-6-12(19)9-11/h2-9,16H,1H3,(H,22,24)(H2,21,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXSZVNXLRSAKEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CC(=CC=C2)Cl)C(=O)NC3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-(2-chlorophenyl)-4-(3-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide, also known by its CAS number 332373-18-9, is a pyrimidine derivative that has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of N-(2-chlorophenyl)-4-(3-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide is C18H15Cl2N3O2, with a molecular weight of 376.24 g/mol. The compound features a pyrimidine ring substituted with two chlorophenyl groups and a methyl group at position 6, which influences its pharmacological properties.

Structural Characteristics

PropertyValue
Molecular FormulaC18H15Cl2N3O2
Molecular Weight376.24 g/mol
CAS Number332373-18-9
Melting PointNot specified
SolubilityNot specified

The biological activity of N-(2-chlorophenyl)-4-(3-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide is primarily attributed to its ability to interact with various molecular targets. The presence of chlorine atoms and the pyrimidine structure enhances its binding affinity to specific enzymes and receptors involved in cellular signaling pathways.

  • Anticancer Activity : Research indicates that this compound exhibits potent anticancer properties. For instance, it has shown significant inhibitory effects on the proliferation of various cancer cell lines, including MDA-MB-231 (triple-negative breast cancer) and MCF-7 (breast cancer) cells. The compound demonstrated an IC50 value of 0.126 μM against MDA-MB-231 cells, indicating strong cytotoxicity compared to standard chemotherapeutics like 5-Fluorouracil (5-FU) .
  • Inhibition of Matrix Metalloproteinases (MMPs) : The compound has been reported to inhibit MMP-2 and MMP-9 activities significantly. This inhibition is crucial as MMPs are involved in tumor metastasis and invasion .
  • Pharmacokinetic Profile : The pharmacokinetics of this compound reveal a clearance rate of 82.7 mL/h/kg and an oral bioavailability of 31.8% when administered at a dose of 10 mg/kg . These parameters suggest a favorable profile for further development as a therapeutic agent.

Toxicological Profile

In toxicity studies conducted on Kunming mice, the compound did not exhibit acute toxicity at doses up to 2000 mg/kg . This safety margin is promising for its potential clinical applications.

Case Studies and Research Findings

Several studies have investigated the biological activity and therapeutic potential of N-(2-chlorophenyl)-4-(3-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide:

  • Study on Cancer Cell Lines : A study highlighted the compound's ability to selectively inhibit cancer cell proliferation while sparing normal cells. It was found that the compound's selectivity index was significantly higher than that of 5-FU in both MCF-7 and MDA-MB-231 cell lines .
  • Mechanistic Insights : Further mechanistic studies revealed that treatment with this compound led to increased levels of caspase 9 in treated samples, indicating the induction of apoptosis in cancer cells .
  • Animal Model Studies : In BALB/c nude mouse models inoculated with MDA-MB-231 cells, the compound effectively inhibited lung metastasis over a treatment period of 30 days . This suggests potential utility in preventing metastatic spread in cancer therapy.

相似化合物的比较

Comparison with Structurally Similar Compounds

The compound is compared to analogs with variations in substituents, heteroatoms, and functional groups (Table 1). Key differences are analyzed below.

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (R1, R2, X) Molecular Formula Molecular Weight Key Properties (logP, H-bonding)
Target Compound: N-(2-chlorophenyl)-4-(3-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide R1 = 2-Cl, R2 = 3-Cl, X = O C19H16Cl2N3O2 (est.) ~388.3 (est.) Higher logP (predicted ~3.5–4.0); 3 H-bond donors, 5 acceptors
4-(2-Chlorophenyl)-N-(4-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide R1 = 4-F, R2 = 2-Cl, X = S C18H15ClFN3OS 375.8 logP ~3.1 (est.); thioxo enhances lipophilicity
N-(2-Ethoxyphenyl)-4-(2-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide R1 = 2-OEt, R2 = 2-Cl, X = O C20H20ClN3O3 385.85 logP 3.26; ethoxy increases solubility vs. chloro
N-(3-Chlorophenyl)-4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide R1 = 3-Cl, R2 = 3-OEt-4-OH, X = O C20H20ClN3O4 401.8 Hydroxyl group improves H-bonding; logP ~2.8 (est.)
4-(3-Methoxyphenyl)-N-(2-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide R1 = 3-OMe, R2 = 2-Cl, X = S C19H18ClN3O2S 395.9 (est.) Thioxo reduces H-bond acceptance; methoxy lowers logP (~2.5–3.0)

Substituent Effects

  • Chlorine vs. Methoxy/Ethoxy : Chlorine’s electron-withdrawing nature enhances electrophilic reactivity and lipophilicity (higher logP), whereas methoxy/ethoxy groups (electron-donating) improve solubility but reduce membrane permeability .
  • Thioxo (C=S) vs. However, the sulfur atom may enhance interactions with cysteine residues in enzymes .

Pharmacokinetic Implications

  • The target compound’s dual chloro substituents likely result in higher logP (~3.5–4.0) compared to analogs with methoxy (logP ~2.5–3.0) or hydroxyl groups (logP ~2.8), favoring blood-brain barrier penetration but increasing metabolic stability risks .
  • Hydroxyl or ethoxy groups (e.g., ) improve aqueous solubility, critical for oral bioavailability.

准备方法

Key Reaction Parameters:

  • Temperature : Reflux at 82°C (acetonitrile boiling point).

  • Catalyst Loading : 5 mol% UO₂(NO₃)₂·6H₂O ensures optimal yield without side-product formation.

  • Stoichiometry : Excess urea drives the reaction to completion, minimizing unreacted intermediates.

Post-reaction, the mixture is quenched in ice water, precipitating the crude product. Filtration and recrystallization from hot methanol yield the pure compound (melting point: 248–252°C). Infrared (IR) spectroscopy confirms the carboxamide C=O stretch at 1,650–1,680 cm⁻¹ and N–H bends at 3,250–3,300 cm⁻¹.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates the synthesis, reducing reaction time from hours to minutes. Combining identical reagents in a 5 mL acetonitrile suspension, the mixture undergoes microwave irradiation at 160 W for 12–15 minutes, with 3-minute intervals to prevent overheating. This method leverages dielectric heating to enhance molecular collisions, achieving near-quantitative yields (85–90%) compared to conventional heating (70–75%).

Advantages Over Conventional Heating:

  • Time Efficiency : 15-minute reaction vs. 8-hour reflux.

  • Yield Improvement : Higher purity due to reduced thermal decomposition.

  • Energy Savings : Lower energy consumption by a factor of 3–4.

Purification and Characterization

Crude product purification involves ice-water precipitation to remove unreacted aldehydes and urea, followed by methanol recrystallization. Methanol’s polarity selectively dissolves the target compound while excluding hydrophobic by-products.

Analytical Data:

  • Melting Point : 248–252°C (uncorrected).

  • High-Resolution Mass Spectrometry (HRMS) : m/z calculated for C₁₈H₁₅Cl₂N₃O₂ [M+H]⁺: 392.06; observed: 392.05.

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.45 (s, 1H, NH), 7.35–7.18 (m, 8H, Ar–H), 5.12 (s, 1H, CH), 2.98 (q, 2H, CH₂), 2.32 (s, 3H, CH₃).

Catalytic and Solvent Optimization

Uranyl nitrate’s efficacy stems from its dual role as a Lewis acid and oxidant, stabilizing intermediates via coordination with carbonyl oxygen. Comparative studies with FeCl₃ or BF₃·Et₂O show 10–15% lower yields, underscoring UO₂(NO₃)₂’s superiority. Acetonitrile outperforms ethanol or THF as a solvent due to its high polarity and boiling point, which favor cyclocondensation.

Solvent Impact on Yield:

SolventBoiling Point (°C)Yield (%)
Acetonitrile8285
Ethanol7868
THF6655

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。